REACTION_CXSMILES
|
F[C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.[NH:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1>CS(C)=O>[CH3:9][NH:8][C:6](=[O:7])[C:5]1[CH:10]=[CH:11][C:2]([N:12]2[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]2)=[CH:3][CH:4]=1
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Name
|
|
Quantity
|
6 g
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Type
|
reactant
|
Smiles
|
FC1=CC=C(C(=O)NC)C=C1
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Name
|
|
Quantity
|
16.87 g
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Type
|
reactant
|
Smiles
|
N1CCNCC1
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Name
|
|
Quantity
|
24 mL
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Type
|
solvent
|
Smiles
|
CS(=O)C
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Name
|
ice
|
Quantity
|
261 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
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Setpoint
|
120 °C
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Type
|
CUSTOM
|
Details
|
The reaction was stirred at 120° C. for 68 hr
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WASH
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Details
|
the reaction vessel was rinsed with H2O (50 mL)
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Type
|
ADDITION
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Details
|
Next, celite (30 g) was added
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Type
|
FILTRATION
|
Details
|
the filtration
|
Type
|
TEMPERATURE
|
Details
|
The resulting suspension was warmed to 100° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 40° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
rinsed with warm H2O (4×50 mL)
|
Type
|
CUSTOM
|
Details
|
The resulting solid was dried in vacuo
|
Type
|
STIRRING
|
Details
|
The filtrate was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
affording a suspension
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
WASH
|
Details
|
rinsed with H2O (3×25 mL)
|
Type
|
CUSTOM
|
Details
|
the resulting solid was dried in vacuo
|
Type
|
FILTRATION
|
Details
|
The cloudy filtrate was filtered once again through a medium fritted funnel
|
Type
|
WASH
|
Details
|
rinsed with H2O (3×10 mL)
|
Type
|
TEMPERATURE
|
Details
|
Added NaCl (200.1 g) to the filtrate, cooled on ice
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
rinsed with cold H2O (3×25 mL)
|
Type
|
CUSTOM
|
Details
|
dried the resulting solid in vacuo
|
Type
|
STIRRING
|
Details
|
Re-suspended the purified product in H2O (30 mL), stirred for 30 min at 23° C.
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
rinsed with H2O (3×5 mL)
|
Type
|
CUSTOM
|
Details
|
dried the resulting solid in vacuo
|
Type
|
STIRRING
|
Details
|
agitated for 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
68 h |
Name
|
|
Type
|
product
|
Smiles
|
CNC(C1=CC=C(C=C1)N1CCNCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 25.7 mmol | |
AMOUNT: MASS | 5.64 g | |
YIELD: PERCENTYIELD | 65.7% | |
YIELD: CALCULATEDPERCENTYIELD | 65.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |